4-(2-Oxo-2-piperazin-1-ylethyl)morpholine
Overview
Description
“4-(2-Oxo-2-piperazin-1-ylethyl)morpholine” is a chemical compound with the molecular formula C10H19N3O2 and a molecular weight of 213.281 .
Synthesis Analysis
The synthesis of morpholines, which includes “4-(2-Oxo-2-piperazin-1-ylethyl)morpholine”, has seen significant advancements in recent years. These compounds are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of “4-(2-Oxo-2-piperazin-1-ylethyl)morpholine” is based on its molecular formula, C10H19N3O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Oxo-2-piperazin-1-ylethyl)morpholine” include its molecular formula C10H19N3O2 and molecular weight 213.281 .Scientific Research Applications
Antidiabetic Agents
Morpholine, Piperazine, and Piperidine derivatives, including “4-(2-Oxo-2-piperazin-1-ylethyl)morpholine”, have been studied as potential antidiabetic drugs . Diabetes mellitus is a severe endocrine disease that affects an increasing number of people every year. Modern medical chemistry is focused on finding effective and safe drugs against diabetes .
In-vitro Cyclooxygenases Inhibitory Activity
Compounds containing “4-(2-Oxo-2-piperazin-1-ylethyl)morpholine” have been studied for their ability to inhibit ovine COX-1 and COX-2 enzymes . This could have potential applications in the treatment of conditions related to these enzymes, such as inflammation and pain.
Safety and Hazards
properties
IUPAC Name |
2-morpholin-4-yl-1-piperazin-1-ylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c14-10(13-3-1-11-2-4-13)9-12-5-7-15-8-6-12/h11H,1-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUNZPPHCCROJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CN2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxo-2-piperazin-1-ylethyl)morpholine |
Synthesis routes and methods
Procedure details
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